Insoluble (NIOSH, 2016) INSOL IN COLD WATER, HOT WATER, & ACID; SOL IN FUSED POTASSIUM HYDROXIDE INSOL IN ALCOHOL; SOL IN MOLTEN IRON Solubility in water: none Insoluble
SiC's wide bandgap (energy difference between its valence and conduction bands) allows for higher operating temperatures and voltages compared to traditional silicon (Si) devices. This enables the development of more efficient and compact power electronics for applications like:
Electric vehicles (EVs): SiC-based inverters can improve efficiency and driving range in EVs .
Renewable energy systems: SiC power devices can enhance the efficiency of solar inverters and wind turbine converters .
Data centers: SiC components can help reduce energy consumption in data centers .
High-Temperature Applications:
SiC possesses exceptional thermal conductivity (ability to transfer heat) and mechanical strength at high temperatures. This makes it ideal for research in various high-temperature environments, such as:
Gas turbine engines: SiC components can improve engine efficiency and reduce emissions by operating at higher temperatures .
Nuclear reactors: SiC is being explored for use in next-generation nuclear reactors due to its radiation resistance and high-temperature capabilities .
Hypersonic vehicles: SiC materials can withstand the extreme heat generated during hypersonic flight .
Semiconductor Research:
SiC's unique bandgap properties are being explored for developing novel semiconductor devices beyond power electronics. These include:
High-frequency electronics: SiC devices can operate at higher frequencies compared to Si, enabling faster communication technologies .
Biomedical devices: SiC-based biosensors are being investigated for their potential applications in medical diagnostics and monitoring .
Light-emitting diodes (LEDs): SiC-based LEDs offer unique properties for specific applications, including higher efficiency and shorter wavelengths .
Material Science Research:
The fundamental properties of SiC are still being actively investigated, leading to advancements in:
Crystal growth techniques: Researchers are developing new methods to produce high-quality SiC crystals, essential for device fabrication .
Doping techniques: Doping refers to introducing impurities into a material to control its electrical conductivity. Research is ongoing to improve doping techniques for SiC to achieve desired electrical properties .
Interface engineering: Studying and manipulating the interfaces between SiC and other materials is crucial for optimizing device performance .
Silicon carbide appears as yellow to green to bluish-black, iridescent crystals. Sublimes with decomposition at 2700°C. Density 3.21 g cm-3. Insoluble in water. Soluble in molten alkalis (NaOH, KOH) and molten iron. DryPowder; DryPowder, PelletsLargeCrystals; DryPowder, WetSolid; OtherSolid; PelletsLargeCrystals YELLOW-TO-GREEN-TO-BLUE-TO-BLACK CRYSTALS, DEPENDING ON PURITY. Yellow to green to bluish-black, iridescent crystals.
Color/Form
EXCEEDINGLY HARD, GREEN TO BLUISH-BLACK, IRIDESCENT, SHARP CRYSTALS HEXAGONAL OR CUBIC Yellow to green to bluish black, iridescent crystals.
Aggregated GHS information provided by 1030 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 863 of 1030 companies. For more detailed information, please visit ECHA C&L website; Of the 9 notification(s) provided by 167 of 1030 companies with hazard statement code(s):; H315 (40.72%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (40.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (28.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H350 (58.68%): May cause cancer [Danger Carcinogenicity]; H372 (58.08%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0 mm Hg (approx) (NIOSH, 2016) 0 mmHg (approx)
Pictograms
Irritant;Health Hazard
Other CAS
409-21-2
Wikipedia
Silicon carbide
Use Classification
EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Methods of Manufacturing
REACTION OF SILICA SAND AND COKE OR ANTHRACITE COAL AT HIGH TEMPERATURES. MADE BY HEATING COKE & SAND (& SALT AS FLUX) IN ELECTRIC FURNACE.
General Manufacturing Information
Aerospace Electrical equipment, appliance, and component manufacturing Fabricated metal product manufacturing Machinery manufacturing Miscellaneous manufacturing Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing. Petrochemical manufacturing Plastic material and resin manufacturing Primary metal manufacturing Services Transportation equipment manufacturing Utilities Silicon carbide (SiC): ACTIVE AVAILABLE FORMS: POWDER; FILAMENT; WHISKERS (3 MILLION PSI); SINGLE CRYSTALS. LIQ WASTE OF NUCLEAR FUEL REPROCESSING CALCINED, PARTICLES OVERCOATED BY ALPHA-SILICON CARBIDE, GRAPHITE & FORMALDEHYDE-PHENOL RESIN, PRESSED, CARBONIZED & SINTERED FORMING BETA-SILICON CARBIDE MATRIX ENCLOSING WASTE.
Analytic Laboratory Methods
NIOSH Method: 500. Analyte: Nuisance dusts. Matrix: Air. Procedure: Gravimetric (filter weight). For nuisance dusts this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 0.08 mg/sample and the recovery is not determined. Applicability: The working range is 3 to 20 mg/cu m for a 100 liter air sample. Interferences: Organic and volatile particulate matter may be removed by dry ashing. /Nuisance dusts/ SOLID STATE IR SPECTROSCOPIC DETERMINATION OF SILICON CARBIDE IN RESPIRABLE DUST; PRACTICAL DETECTION LIMIT 20 UG. NIOSH Method: 600. Analyte: Glycerin mist. Matrix: Dust. Procedure: Gravimetric (filter weighing). For glycerin (filter weighing) this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 68 ug with 0.01 mg sensitivity balance and the recovery is not determined. Applicability: The method measures the mass concentration of any nonvolatile respirable dust. Interferences: Larger than respirable particles (over 10 um) have been found in some cases by microscopic analysis of cyclone filters. Heavy dust loadings, charged particles, fibers and water-saturated dusts also interfere with the cyclone's size-selective properties. /Glycerin mist/ DEBYE-SCHERRER X-RAY PHOTOGRAPHS OF SILICON CARBIDE DUST ARE DESCRIBED.
Dates
Modify: 2023-08-15
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